Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
Overview
Description
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is an organic compound with the molecular formula C16H18N2O2. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 2,5-dimethylaniline under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents include palladium catalysts and boron reagents for coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoates and anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites and altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester: Similar in structure but with different substituents.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with similar functional groups but different core structure.
Uniqueness
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a scaffold for further modifications makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-4-(2,5-dimethylanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-4-5-11(2)15(8-10)18-14-7-6-12(9-13(14)17)16(19)20-3/h4-9,18H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDFFHMMVNAPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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